Cas no 2000716-13-0 (3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide)

3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Chemical and Physical Properties
Names and Identifiers
-
- 2000716-13-0
- 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide
- EN300-1140753
-
- Inchi: 1S/C11H20N4O/c1-5-13-10(11(12)16)9(4)15-6-14-7(2)8(15)3/h6,9-10,13H,5H2,1-4H3,(H2,12,16)
- InChI Key: WGWWBIDDOWHYRW-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)N1C=NC(C)=C1C)NCC)N
Computed Properties
- Exact Mass: 224.16371127g/mol
- Monoisotopic Mass: 224.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 72.9Ų
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140753-0.5g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1140753-2.5g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1140753-0.25g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1140753-5g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1140753-0.1g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1140753-1.0g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140753-10g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1140753-0.05g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1140753-1g |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide |
2000716-13-0 | 95% | 1g |
$1272.0 | 2023-10-26 |
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide Related Literature
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide
Introduction to 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide (CAS No. 2000716-13-0)
3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide, also known by its CAS number 2000716-13-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an imidazole ring and an ethylamino group, making it a promising candidate for various therapeutic applications.
The imidazole ring, a fundamental component of 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide, is a versatile moiety that is commonly found in many biologically active compounds. This ring structure is known for its ability to form hydrogen bonds and participate in various biological interactions, which can enhance the compound's binding affinity to specific receptors or enzymes. The presence of the ethylamino group further contributes to the compound's solubility and bioavailability, making it an attractive target for drug development.
Recent studies have explored the potential therapeutic applications of 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide has also shown promise in neuropharmacology. Research has indicated that this compound can modulate the activity of certain neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have potential therapeutic benefits for neurological disorders such as depression and anxiety disorders. Clinical trials are currently underway to further investigate these effects and determine the safety and efficacy of 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide in human subjects.
The synthesis of 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide involves a series of well-defined chemical reactions. The key steps include the formation of the imidazole ring through a condensation reaction between a suitable aldehyde and an amine, followed by the introduction of the ethylamino group via an alkylation reaction. The final product is typically purified using techniques such as column chromatography or recrystallization to ensure high purity and consistency.
The physicochemical properties of 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide have been extensively studied. It is a white crystalline solid with a melting point ranging from 98°C to 100°C. The compound is moderately soluble in organic solvents such as methanol and ethanol but has limited solubility in water. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications.
In terms of safety, preliminary toxicological studies have indicated that 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are essential before it can be approved for clinical use. Ongoing research aims to evaluate its long-term effects and potential side effects in both animal models and human subjects.
The future prospects for 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide are promising. Its unique chemical structure and diverse biological activities make it a valuable addition to the growing arsenal of therapeutic agents being developed to address various medical conditions. As research continues to advance, it is likely that new applications and formulations will be discovered, further expanding its potential impact on human health.
2000716-13-0 (3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(ethylamino)butanamide) Related Products
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)




